1(3H)-Isobenzofuranone, 3-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)isobenzofuran-1(3H)-one is an organic compound with a molecular structure that includes a bromophenyl group attached to an isobenzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)isobenzofuran-1(3H)-one typically involves the reaction of 4-bromobenzoyl chloride with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Bromophenyl)isobenzofuran-1(3H)-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-(4-Bromophenyl)isobenzofuran-1(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)isobenzofuran-1(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the isobenzofuranone core may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)isobenzofuran-1(3H)-one
- 3-(4-Fluorophenyl)isobenzofuran-1(3H)-one
- 3-(4-Methylphenyl)isobenzofuran-1(3H)-one
Comparison: Compared to its analogs, 3-(4-Bromophenyl)isobenzofuran-1(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro, fluoro, and methyl counterparts.
Properties
CAS No. |
25933-36-2 |
---|---|
Molecular Formula |
C14H9BrO2 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9BrO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17-13/h1-8,13H |
InChI Key |
NOBDTJIRKOOPJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.